Bis(2,6-dimethylphenyl)phosphate

Overview

Description

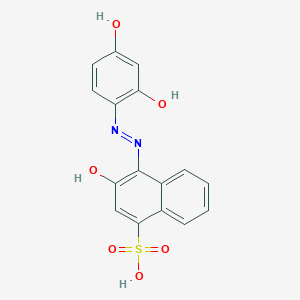

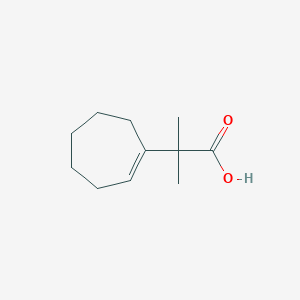

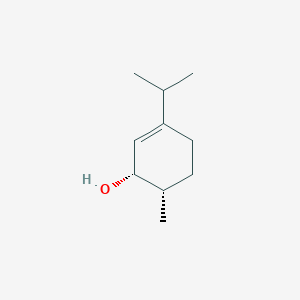

“Bis(2,6-dimethylphenyl)phosphate” is a chemical compound with the molecular formula C16H19O4P . It is also known as “Bis (2,6-dimethylphenyl) hydrogen phosphate” or "Bis (2,6-dimethylphenyl)phosphoric acid" .

Synthesis Analysis

While specific synthesis methods for “Bis(2,6-dimethylphenyl)phosphate” were not found, related compounds such as 1,2-bis(2,6-dimethylphenylphosphino)ethane have been synthesized through reactions involving in situ prepared lithium salts .

Molecular Structure Analysis

The molecular structure of “Bis(2,6-dimethylphenyl)phosphate” consists of 16 carbon atoms, 19 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The average mass is 306.293 Da and the monoisotopic mass is 306.102081 Da .

Physical And Chemical Properties Analysis

“Bis(2,6-dimethylphenyl)phosphate” has a density of 1.2±0.1 g/cm3, a boiling point of 437.0±55.0 °C at 760 mmHg, and a flash point of 218.1±31.5 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Flame Retardant Formulations

“Bis(2,6-dimethylphenyl)phosphate” is known to be used in flame retardant formulations . Flame retardants are substances that are added to materials such as plastics, textiles, surface finishes, and coatings to suppress, reduce, or delay the production of flames and prevent the spread of fire.

Estrogen-like Activity

Studies have shown that “Bis(2,6-dimethylphenyl)phosphate” has estrogen-like activity . This means that it can bind to estrogen receptors and mimic the biological activity of estrogen. This property could potentially be used in research related to hormonal therapies or endocrine-disrupting chemicals.

Impairment of Sexual Differentiation

Research has indicated that “Bis(2,6-dimethylphenyl)phosphate” can impair sexual differentiation in the brain . This could potentially be used in studies related to neurodevelopment and the effects of chemicals on brain development.

Impact on Female Reproductive Functions

“Bis(2,6-dimethylphenyl)phosphate” has been shown to impair female reproductive functions . This could be relevant in studies investigating the impact of environmental chemicals on reproductive health.

Mechanism of Action

Target of Action

Bis(2,6-dimethylphenyl)phosphate is known to have estrogen-like activity . This means that its primary targets are likely to be estrogen receptors, which play a crucial role in the regulation of many biological processes, including reproductive development and function.

Mode of Action

The compound interacts with its targets by mimicking the action of estrogen, a primary female sex hormone . It binds to estrogen receptors, triggering a series of changes in the cell that can lead to altered gene expression and cellular function .

Biochemical Pathways

Given its estrogen-like activity, it is likely to impact pathways related to sexual differentiation and reproductive function .

Pharmacokinetics

It has been detected in the brain after treatment, suggesting that it can cross the blood-brain barrier .

Result of Action

Exposure to Bis(2,6-dimethylphenyl)phosphate has been associated with precocious puberty, irregular estrous cycles, and a lowered lordosis response . It has also been found to cause masculinization of sexual dimorphic nuclei in the hypothalamus of female mice .

properties

IUPAC Name |

bis(2,6-dimethylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOXBWCRUPJDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452772 | |

| Record name | Bis(2,6-dimethylphenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18350-99-7 | |

| Record name | Bis(2,6-dimethylphenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,6-dimethylphenyl)hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

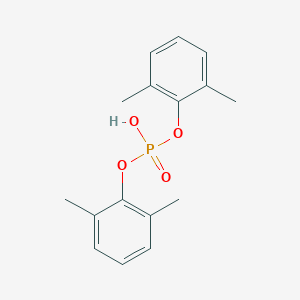

Q1: What is the main innovation presented in the research regarding Resorcinol bis(2,6-dimethylphenyl phosphate) production?

A1: The research introduces a novel continuous alkaline wash method for synthesizing Resorcinol bis(2,6-dimethylphenyl phosphate) []. This method aims to improve upon traditional batch processes by offering several advantages:

- Enhanced Product Quality: Continuous processing allows for consistent reaction conditions, leading to improved product quality and stability [].

- Reduced Emulsification: The method effectively minimizes emulsification of the product feed and discharge liquid, simplifying downstream processing [].

- Environmental Benefits: Reduced emulsification contributes to lower material waste and minimizes the environmental impact of the process [].

- Cost Efficiency: Continuous processing optimizes material usage, reduces waste, and requires less downtime for cleaning and maintenance, contributing to overall cost savings [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)

![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)